Ethyl 4-amino-3-bromo-5-iodobenzoate
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Overview
Description
Ethyl 4-amino-3-bromo-5-iodobenzoate is a compound with the CAS Number: 437707-51-2 . It has a molecular weight of 369.98 and its IUPAC name is ethyl 4-amino-3-bromo-5-iodobenzoate .
Molecular Structure Analysis
The InChI code for Ethyl 4-amino-3-bromo-5-iodobenzoate is 1S/C9H9BrINO2/c1-2-14-9(13)5-3-6(10)8(12)7(11)4-5/h3-4H,2,12H2,1H3 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
Ethyl 4-amino-3-bromo-5-iodobenzoate has a boiling point of 407.6±45.0C at 760 mmHg and a melting point of 130-134C . It is a solid at room temperature and should be stored in a dark place, in an inert atmosphere, at 2-8C .Scientific Research Applications
Pharmacological Applications : Ethyl 4-amino-3-bromo-5-iodobenzoate derivatives have been investigated for their pharmacological properties. For instance, one study reported the preparation of various benzo[b]thiophen derivatives, including ethyl 5-amino-3-methylbenzo[b]thiophen-2-carboxylate, and evaluated their pharmacological potential (Chapman et al., 1971).
Catalytic Applications : In organic synthesis, ethyl 4-amino-3-bromo-5-iodobenzoate-related compounds have been used in catalyst-free P-C coupling reactions. A study highlighted the use of halobenzoic acids, including 4-bromo and 3-bromobenzoic acids, in water as the solvent under microwave irradiation, showcasing the versatility of these compounds in organic reactions (Jablonkai & Keglevich, 2015).
Synthesis of Pharmaceuticals : The compound has been used in the synthesis of pharmaceutical agents. For example, a regioselective Heck cross-coupling strategy utilizing 3-bromo-5-iodobenzoic acid was developed for the large-scale preparation of a thromboxane receptor antagonist (D. C. W. and C. Mason, 1998).
Material Science and Electronics : Ethyl 4-amino-3-bromo-5-iodobenzoate derivatives have applications in material science. For instance, their use in determining the first-order molecular hyperpolarizability, crucial for nonlinear optical properties, was explored. Such properties are significant in the development of materials for electronic applications (Józefowicz et al., 2009).
Safety And Hazards
properties
IUPAC Name |
ethyl 4-amino-3-bromo-5-iodobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrINO2/c1-2-14-9(13)5-3-6(10)8(12)7(11)4-5/h3-4H,2,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOHVATDJDHOIRV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1)I)N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrINO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10693482 |
Source
|
Record name | Ethyl 4-amino-3-bromo-5-iodobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10693482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.98 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-amino-3-bromo-5-iodobenzoate | |
CAS RN |
437707-51-2 |
Source
|
Record name | Ethyl 4-amino-3-bromo-5-iodobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10693482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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